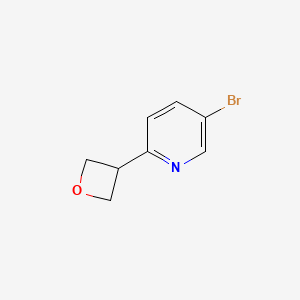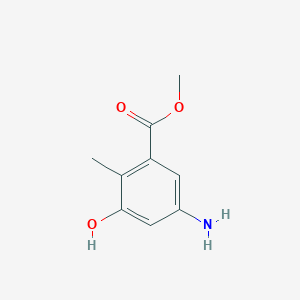
N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, an isoquinoline moiety, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl bromide in a nucleophilic substitution reaction.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-amino-1-cyclopentylethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride
- N-(2-amino-1-cyclopentylethyl)-2-cycloheptylacetamide
Uniqueness
N-(2-amino-1-cyclopentylethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H24ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
N-(2-amino-1-cyclopentylethyl)-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c18-10-15(12-3-1-2-4-12)20-16(21)13-6-5-11-7-8-19-17(22)14(11)9-13;/h5-6,9,12,15H,1-4,7-8,10,18H2,(H,19,22)(H,20,21);1H |
InChIキー |
KGRBLZCBYJSYCE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CN)NC(=O)C2=CC3=C(CCNC3=O)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylicacid](/img/structure/B15307961.png)






![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)

![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
